molecular formula C12H15N3O3S B5530700 N-cyclopentyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

N-cyclopentyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No. B5530700
M. Wt: 281.33 g/mol
InChI Key: MKJFSWGQJRDQNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including N-cyclopentyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, often involves the condensation of sulfonyl chloride with 2-aminoheterocycles in the presence of triethylamine in dry acetone. This process yields various sulfonamides with antimicrobial activities, indicating the compound's potential utility in various applications beyond its basic chemical interest (Rane et al., 2010).

Molecular Structure Analysis

Molecular structures of benzimidazole derivatives are characterized by their unique scaffold and the presence of the sulfonamide pharmacophore. Advanced techniques such as X-ray diffraction analysis have been utilized to determine the structures of these compounds, revealing their bidentate chelating behavior through sulfonamidate nitrogen and benzimidazole's endocyclic nitrogen. This structural arrangement is crucial for understanding the compound's binding and reactivity (Ashraf et al., 2016).

Chemical Reactions and Properties

N-cyclopentyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide participates in various chemical reactions due to its active sites. For instance, it undergoes transannulation reactions with N-sulfonyl-1,2,3-triazoles, facilitated by Rh(II) catalysis, to form fully substituted 5-sulfonamidoimidazoles. These reactions demonstrate the compound's versatility and potential for creating diverse derivatives with specific properties (Strelnikova et al., 2018).

Physical Properties Analysis

The physical properties of N-cyclopentyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide and its derivatives are influenced by the presence of the sulfonamide group. These properties include solubility in polar organic solvents and thermal resistance, which are critical for its applications in various fields. The incorporation of sulfonic and benzimidazole groups into polymers, for example, has been shown to significantly affect their solubility and thermal properties, underscoring the importance of understanding these physical characteristics (Alvarez-Gallego et al., 2007).

Chemical Properties Analysis

The chemical properties of benzimidazole sulfonamides, including reactivity, stability, and antimicrobial activity, are subjects of extensive research. These compounds have demonstrated significant biological activities, which are attributed to their molecular structure and chemical properties. For instance, their ability to intercalate into DNA and block replication suggests potential applications in antimicrobial and antifungal treatments (Zhang et al., 2017).

Future Directions

The study of benzimidazole derivatives and sulfonamides continues to be an active area of research due to their wide range of biological activities . Future research could focus on synthesizing new derivatives and studying their potential as therapeutic agents .

properties

IUPAC Name

N-cyclopentyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c16-12-13-10-6-5-9(7-11(10)14-12)19(17,18)15-8-3-1-2-4-8/h5-8,15H,1-4H2,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJFSWGQJRDQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

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